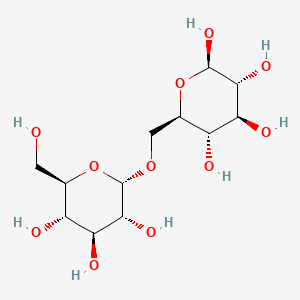

6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose

Description

Properties

CAS No. |

37169-69-0 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |

InChI Key |

DLRVVLDZNNYCBX-BTLHAWITSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Mukaiyama Glycosylation with Benzyl-Protected Donors

The Mukaiyama method, employing 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl iodide (2 ) and triphenylphosphine oxide, has proven effective for α-selective glycosylation. In this approach, the glucopyranosyl donor is activated under mild conditions to couple with a β-D-glucopyranose acceptor. The reaction proceeds via an oxocarbenium ion intermediate, with triphenylphosphine oxide stabilizing the transition state to enhance diastereoselectivity. Reported yields for 6-O-α-D-glucopyranosyl derivatives exceed 70%, though the method requires rigorous anhydrous conditions and inert atmospheres.

Bromide Intermediates and Koenigs-Knorr Reactions

A widely adopted route involves 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (3 ) as the glycosyl donor. Synthesis of 3 begins with glucose pentaacetate, treated with phosphorus tribromide (PBr₃) in glacial acetic acid at 25°C for 3 hours. This method achieves an 83.5% yield of 3 , critical for subsequent Koenigs-Knorr glycosylation. The acceptor β-D-glucopyranose is typically protected at non-reacting hydroxyls (e.g., benzyl or acetyl groups) to direct regioselectivity toward the 6-O position. Silver triflate (AgOTf) or silver carbonate (Ag₂CO₃) promotes the coupling, yielding the protected disaccharide, which is deacetylated using Zemplén conditions (NaOMe/MeOH).

Table 1: Comparison of Glycosylation Methods

Enzymatic and Chemoenzymatic Approaches

While chemical methods dominate literature, enzymatic synthesis using glycosyltransferases or transglycosidases offers an alternative. Although none of the provided sources detail enzymatic routes for 6-O-α-D-glucopyranosyl-β-D-glucopyranose specifically, analogous systems for isomaltose suggest potential applicability. For instance, α-glucosidases can catalyze the transfer of glucosyl units from maltose or p-nitrophenyl-α-D-glucopyranoside to acceptor sugars. However, mucosal extracts from pig small intestine showed limited activity toward synthetic 6-O-α-D-glucopyranosyl derivatives, indicating challenges in direct enzymatic synthesis.

Optimization of Protecting Group Strategies

Benzyl vs. Acetyl Protecting Groups

Benzyl groups provide superior stability during glycosylation but require harsher deprotection conditions (e.g., hydrogenolysis with Pd/C). In contrast, acetyl groups are easily removed under mild basic conditions but may lead to side reactions during donor activation. A hybrid approach using temporary silyl ethers (e.g., TBDMS) at the 6-O position of the acceptor has been proposed to improve regioselectivity.

Regioselective Deprotection

Selective deprotection of intermediates is critical. For example, 2,3,4-tri-O-benzyl-6-O-acetyl-β-D-glucopyranose allows selective acetylation at the 6-O position, enabling targeted glycosylation. Subsequent cleavage of the acetyl group with ammonia-saturated methanol affords the free hydroxyl for coupling.

Challenges in Stereochemical Control

Achieving high α-selectivity remains a central challenge. The anomeric effect and steric hindrance from protecting groups influence the stereochemical outcome. In the Mukaiyama method, the bulky benzyl groups on the donor sugar favor axial attack (α-configuration) by destabilizing alternative transition states. Computational studies suggest that electronic effects from electron-withdrawing groups (e.g., acetyl) further enhance α-selectivity by stabilizing the oxocarbenium ion.

Industrial-Scale Synthesis and Patented Methods

Patent CN109646454A outlines a scalable process for iron-saccharidic complexes, indirectly relevant to disaccharide synthesis. While focused on isomaltose acid anhydride iron, the method includes steps such as sodium borohydride reduction of dextran and ultrafiltration purification. Adapting this approach for 6-O-α-D-glucopyranosyl-β-D-glucopyranose would require substituting dextran with a suitably protected glucopyranose backbone.

Analytical Characterization and Quality Control

Key characterization data for synthetic 6-O-α-D-glucopyranosyl-β-D-glucopyranose include:

Chemical Reactions Analysis

Types of Reactions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:

Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed:

Oxidation: Formation of glucuronic acid derivatives.

Reduction: Formation of reduced sugar alcohols such as sorbitol.

Substitution: Formation of various glycosylated derivatives.

Scientific Research Applications

6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose involves its interaction with enzymes that recognize glycosidic bonds. In the digestive system, it is hydrolyzed by alpha-glucosidases to release glucose molecules, which are then absorbed into the bloodstream . This slow digestion process results in a lower glycemic response compared to other sugars .

Comparison with Similar Compounds

Disaccharides with Varied Glycosidic Linkages

Key Findings :

- Linkage Position and Configuration : α-1,6 linkages (isomaltose) confer resistance to digestive enzymes compared to α-1,4 (maltose) or β-1,4 (cellobiose) linkages.

- Functional Modifications: Phosphorylation at C6 (e.g., 6-O-phosphono-α-D-glucopyranose) introduces a negative charge, altering solubility and metabolic roles.

Derivatives with Substituted Groups

Key Findings :

- Lipophilicity : Acylation (e.g., 4-methoxybenzoyl) improves membrane permeability, making derivatives suitable for drug delivery.

- Reactivity: Tosyl groups in benzyl 2-acetamido-6-O-tosyl-α-D-glucopyranoside facilitate nucleophilic displacement reactions for branching modifications.

Research Highlights and Functional Differences

- Crystallinity : Cellobiose (β-1,4) forms rigid crystalline structures due to linear hydrogen bonding, whereas isomaltose’s branched linkage reduces crystallinity.

- Metabolic Roles: Phosphorylated derivatives like 6-O-phosphono-α-D-glucopyranose are critical in glycolysis, unlike non-phosphorylated disaccharides.

Biological Activity

6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose, commonly referred to as gentiobiose, is a disaccharide composed of two D-glucopyranose units linked by a beta-(1→6) glycosidic bond. This compound has garnered attention in biochemistry and pharmacology due to its biological activities, particularly its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.296 g/mol. The compound exhibits a melting point of around 120 °C for its alpha anomer and is soluble in water, with a predicted solubility of 339.5 mg/mL .

Antimicrobial Properties

Recent studies have demonstrated that gentiobiose exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Antiparasitic Activity

Gentiobiose has shown promising antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies indicate an IC50 value of 11.25 µM, comparable to the standard treatment Coptis japonica (IC50 8.20 µM) . The compound likely interferes with tryptophan metabolism in the parasite, which is essential for its growth and survival.

Study on Antiparasitic Activity

In a controlled laboratory setting, gentiobiose was evaluated for its efficacy against T. brucei. The study involved treating infected cultures with varying concentrations of gentiobiose and assessing cell viability through MTT assays. The results indicated a dose-dependent response, with significant lethality observed at concentrations above 10 µM.

Study on Antimicrobial Effects

A separate study assessed the antimicrobial potential of gentiobiose against common bacterial strains. The compound was incorporated into agar plates inoculated with S. aureus and C. albicans. Zones of inhibition were measured after incubation, revealing effective antimicrobial properties at concentrations as low as 25 µM.

The biological activity of gentiobiose is attributed to its structural characteristics, which allow it to interact effectively with microbial membranes and metabolic pathways in parasites. The presence of hydroxyl groups in its structure enhances its solubility and bioavailability, facilitating its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.